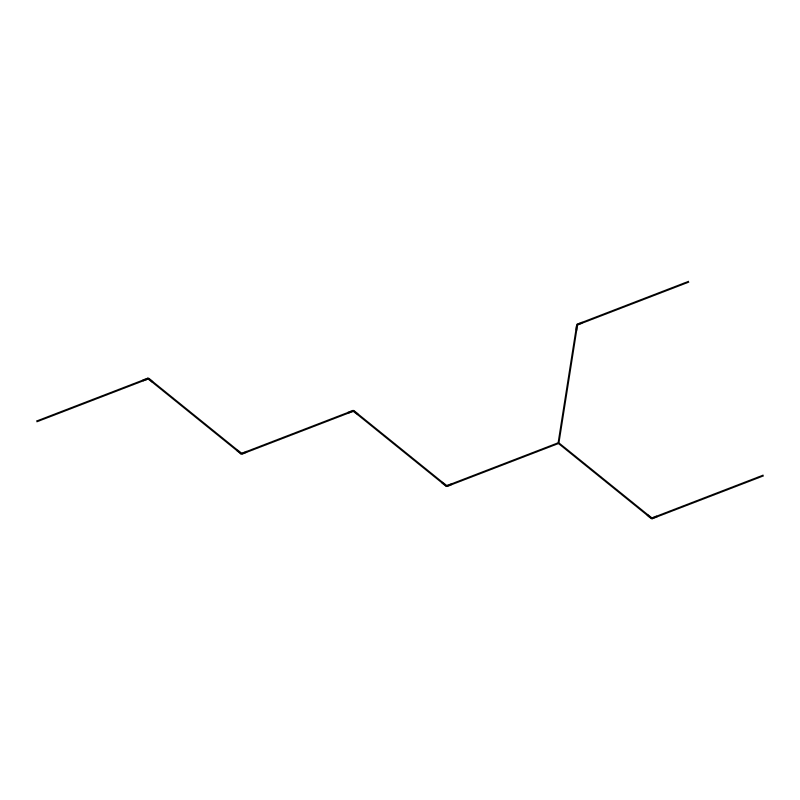3-Ethyloctane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
3-Ethyloctane serves as a solvent and reaction medium in organic synthesis. Its non-polar nature and relatively high boiling point (157 °C) make it suitable for various reactions, including:
- Hydrocarbon alkylation: 3-Ethyloctane can be used as a solvent for alkylation reactions involving hydrocarbon substrates. For example, a study described the use of 3-ethyloctane in the Friedel-Crafts alkylation of benzene with 1-phenylethanol [].
- Organometallic reactions: Research has explored the use of 3-ethyloctane as a solvent for organometallic reactions, such as the Negishi coupling and Suzuki-Miyaura coupling [, ].
Organic Compound Properties Detection:
3-Ethyloctane is used as a reference compound in various analytical techniques for determining the properties of other organic compounds. These techniques include:
- Gas chromatography (GC): 3-Ethyloctane is a common peak in GC calibration due to its well-defined retention time and commercially available high-purity standards [].
- Nuclear magnetic resonance (NMR) spectroscopy: 3-Ethyloctane is sometimes employed as an internal standard in NMR spectroscopy, providing a reference chemical shift for other compounds in the sample [].
Other Potential Applications:
Limited research suggests that 3-ethyloctane may have potential applications in other areas, including:
3-Ethyloctane consists of a linear octane chain with an ethyl group attached at the third carbon position . Its molecular weight is 142.2817 g/mol, and it has a calculated LogP value of 6.477, indicating high lipophilicity . The compound features 9 rotatable bonds, contributing to its structural flexibility .
Combustion: Like other hydrocarbons, it undergoes complete combustion in the presence of excess oxygen, producing carbon dioxide and water.
Halogenation: 3-Ethyloctane can react with halogens (e.g., chlorine or bromine) under specific conditions, leading to the substitution of hydrogen atoms with halogen atoms .
Cracking: At high temperatures and in the presence of catalysts, it can undergo cracking reactions, breaking down into smaller hydrocarbon molecules.
Oxidation: When exposed to strong oxidizing agents, 3-Ethyloctane can be oxidized to form various oxygenated compounds, such as alcohols, aldehydes, or carboxylic acids.
3-Ethyloctane can be synthesized through various methods:
Alkylation: Starting with octane, an alkylation reaction can be performed using ethyl halides in the presence of a suitable catalyst, such as aluminum chloride (Friedel-Crafts alkylation) .
Reduction: Reduction of 3-ethyloctan-1-ol or similar oxygenated precursors using appropriate reducing agents can yield 3-Ethyloctane.
Grignard Reaction: A Grignard reagent derived from 1-bromohexane can be reacted with 3-pentanone, followed by reduction of the resulting tertiary alcohol.
3-Ethyloctane finds applications in various industries:
Fuel Additive: It can be used as a component in fuel blends to improve combustion properties and engine performance.
Solvent: Due to its non-polar nature, it may serve as a solvent in certain industrial processes or laboratory applications.
Chemical Intermediate: 3-Ethyloctane can act as a precursor in the synthesis of more complex organic compounds.
Similar Compounds: Comparison and Uniqueness
3-Ethyloctane shares structural similarities with other branched alkanes but possesses unique features:
Similar Compounds:
- 4-Ethyloctane
- 2-Methylnonane
- 3-Methylnonane
- 4-Propylheptane
- 5-Ethylnonane
Compared to its isomers, 3-Ethyloctane's distinct branching pattern at the third carbon position influences its physical properties, such as boiling point and viscosity. This structural arrangement may also affect its reactivity in certain chemical processes.
The compound's relatively long carbon chain, combined with the ethyl branch, gives it a balance of flexibility and steric hindrance that can be advantageous in certain applications, such as fuel additives or lubricants.
In comparison to shorter-chain branched alkanes, 3-Ethyloctane exhibits higher boiling points and increased hydrophobicity, which can be beneficial in applications requiring thermal stability or water resistance.
3-Ethyloctane's structure consists of a linear octane chain with an ethyl group (C₂H₅) attached at the third carbon position. It has several synonyms including "Octane, 3-ethyl-" in formal chemical nomenclature. The compound is characterized by the following identifiers:
Chemical Identifiers
| Parameter | Value |
|---|---|
| IUPAC Name | 3-Ethyloctane |
| Molecular Formula | C₁₀H₂₂ |
| Molecular Weight | 142.28 g/mol |
| CAS Registry Number | 5881-17-4 |
| InChI | InChI=1S/C10H22/c1-4-7-8-9-10(5-2)6-3/h10H,4-9H2,1-3H3 |
| InChIKey | OEYGTUAKNZFCDJ-UHFFFAOYSA-N |
| SMILES | CCCCCC(CC)CC |
Structural Features
The compound features 9 rotatable bonds, contributing to its structural flexibility. Its branched structure, with the ethyl group at the third carbon position, gives it distinct properties compared to its straight-chain isomer, decane. This branching affects physical properties such as boiling point, melting point, and solubility.
XLogP3
Boiling Point
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 38 of 42 companies (only ~ 9.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website






